

In-Depth Technical Guide: Cellular Uptake and Intracellular Metabolism of Methylcobalamin Hydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methylcobalamin hydrate*

Cat. No.: *B15546280*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin, the methylated and active form of vitamin B12, plays a pivotal role in critical metabolic pathways, including the methionine cycle and the synthesis of S-adenosylmethionine (SAM), the universal methyl donor. Its hydrated form is commonly utilized in pharmaceutical and research applications. A comprehensive understanding of its cellular uptake and subsequent intracellular fate is paramount for the development of novel therapeutic strategies and for elucidating the pathophysiology of vitamin B12-related disorders. This technical guide provides a detailed overview of the mechanisms governing the cellular assimilation and metabolic conversion of methylcobalamin, supported by quantitative data, detailed experimental protocols, and visual pathway representations.

Cellular Uptake of Methylcobalamin

The entry of methylcobalamin into the cell is a highly regulated and receptor-mediated process, primarily facilitated by the protein transcobalamin II (TCII) and its cell surface receptor, CD320.

Binding to Transcobalamin II (TCII)

In the bloodstream, absorbed cobalamins, including methylcobalamin, bind to transcobalamin II (TCII), a plasma protein that serves as the principal transport vehicle for delivering vitamin B12

to peripheral tissues.^[1] While other cobalamin-binding proteins exist, only the TCII-cobalamin complex is recognized by the specific receptors on most cells for uptake.^[1]

Receptor-Mediated Endocytosis

The TCII-methylcobalamin complex circulates and binds with high affinity to the transcobalamin receptor (TCblR), also known as CD320, a ubiquitous cell surface receptor.^[2] This binding event triggers receptor-mediated endocytosis, a process where the cell membrane invaginates to form a vesicle, engulfing the TCII-methylcobalamin-CD320 complex.^[3]

Lysosomal Processing

Following endocytosis, the vesicle containing the complex fuses with a lysosome. The acidic environment and enzymatic content of the lysosome lead to the degradation of the TCII protein. ^[1] This proteolytic breakdown releases the methylcobalamin from its carrier protein.

Lysosomal Egress

The liberated methylcobalamin is then transported out of the lysosome into the cytoplasm. This crucial step is mediated by lysosomal membrane proteins, such as LMBD1 and ABCD4.^[4] Defects in these transporters can lead to the trapping of cobalamin within the lysosome, resulting in functional vitamin B12 deficiency.

Intracellular Metabolism of Methylcobalamin

Once in the cytoplasm, methylcobalamin serves as a cofactor for a key enzymatic reaction and is also subject to further metabolic conversions to maintain the intracellular pool of active cobalamins.

Role as a Cofactor for Methionine Synthase

Cytoplasmic methylcobalamin directly participates as a cofactor for the enzyme methionine synthase (MS).^[5] MS catalyzes the remethylation of homocysteine to methionine by transferring a methyl group from 5-methyltetrahydrofolate (5-MTHF). In this reaction, methylcobalamin donates its methyl group to homocysteine, forming methionine and cob(I)alamin. The cob(I)alamin is then remethylated by 5-MTHF to regenerate methylcobalamin, thus completing the catalytic cycle.

Intracellular Cobalamin Conversion

While exogenous methylcobalamin can be directly utilized by methionine synthase, the cell maintains a dynamic equilibrium of different cobalamin forms. Studies have shown that upon entering the cell, various forms of vitamin B12, including supplemental methylcobalamin, are ultimately reduced to a core cob(II)alamin molecule.^[1] The methyl group from supplemental methylcobalamin is cleaved off and does not directly contribute to the intracellular pool of methyl groups for other reactions.^[1] This core cobalamin molecule then serves as a substrate for the synthesis of the two active coenzyme forms:

- Methylcobalamin (MeCbl): Synthesized in the cytoplasm, it is essential for the function of methionine synthase.
- Adenosylcobalamin (AdoCbl): Synthesized in the mitochondria, it is a required cofactor for the enzyme methylmalonyl-CoA mutase, which is involved in the metabolism of odd-chain fatty acids and certain amino acids.

This intracellular conversion ensures that the cell has an adequate supply of both active forms of vitamin B12, irrespective of the initial form that was taken up.

Quantitative Data on Cobalamin Uptake and Intracellular Levels

The following tables summarize quantitative data from various studies on the cellular uptake and intracellular concentrations of different forms of cobalamin. It is important to note that direct kinetic data for **methylcobalamin hydrate** is sparse, and many studies utilize other forms like cyanocobalamin (CNCbl) or hydroxocobalamin (OHCbl) which are then intracellularly converted to methylcobalamin.

Table 1: Permeability of Cobalamin Derivatives in Caco-2 Cells^[6]

Cobalamin Derivative	Apparent Permeability Coefficient (Papp) Relative to Vitamin B12
Coenzyme B12	10.2-fold higher
Hydroxocobalamin	0.3-fold of Vitamin B12
Methylcobalamin	9.4-fold higher
4-Ethylphenylcobalamin	31.3-fold higher

Table 2: Intracellular Vitamin B12 Levels in HepG2 Cells at Varying Extracellular Concentrations[7]

Extracellular B12 Concentration (nM)	Intracellular B12 Level (nmol/g protein)
0.025	0.07
0.1	0.15
1	0.15
10	0.24
20	0.45
50	0.68
100	0.73
200	1.91
400	2.33
500	3.99

Table 3: Bioavailability of [¹³C]-Cyanocobalamin in Healthy Adults[8]

Oral Dose (µg)	Fractional Bioavailability (%)	Absolute Bioavailability (µg)
2.5	50.9 ± 32.5	1.16 ± 0.74
5.0	26.7 ± 22.3	1.22 ± 1.02
10.0	15.4 ± 13.6	1.39 ± 1.23

Experimental Protocols

Protocol for Measuring Cellular Uptake of Radiolabeled Cobalamin

This protocol is adapted from studies on TCblR-mediated uptake.[\[3\]](#)

Materials:

- Cultured cells (e.g., HeLa, Caco-2, HUVE)
- 6-well plates
- Culture medium (e.g., DMEM)
- [⁵⁷Co]-labeled cobalamin (e.g., [⁵⁷Co]cyanocobalamin)
- Purified transcobalamin II (TCII)
- Trypsin/EDTA solution
- Phosphate-buffered saline (PBS)
- Gamma counter
- Incubator (37°C, 5% CO₂)
- Centrifuge

Procedure:

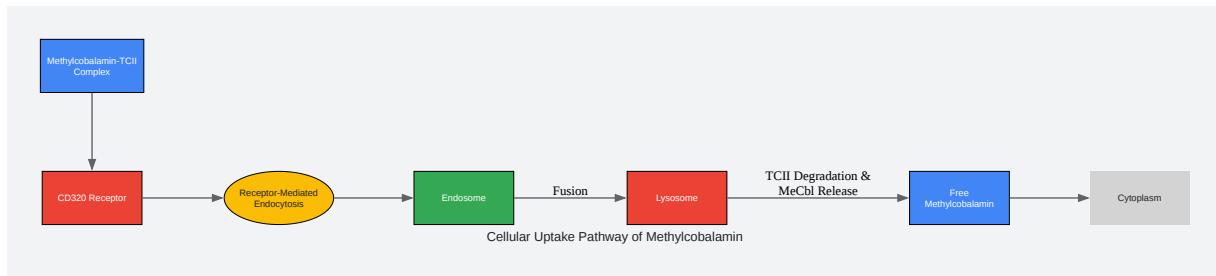
- Cell Seeding: Seed $0.2\text{-}0.5 \times 10^6$ cells per well in 6-well plates and allow them to adhere overnight in a 37°C , 5% CO_2 incubator.
- Preparation of Radiolabeled TC-Cobalamin: Prepare the [^{57}Co]cobalamin-TCII complex by incubating [^{57}Co]cobalamin with an equimolar amount of purified TCII in culture medium for 1 hour at 37°C .
- Uptake Assay:
 - Remove the culture medium from the cells.
 - Add 1 mL of the medium containing the [^{57}Co]cobalamin-TCII complex to each well. For control wells (to measure non-specific binding), add a large excess of unlabeled cobalamin-TCII complex.
 - Incubate the plates at 37°C for the desired time points (e.g., 1, 2, 4, 24 hours). For binding studies, incubation can be performed at 4°C for 1 hour.
- Washing:
 - Remove the radioactive medium.
 - Wash the cells three times with ice-cold PBS to remove unbound radioactivity.
- Cell Lysis and Counting:
 - Add 0.5 mL of 0.05% trypsin/EDTA to each well and incubate at 37°C for 5 minutes to detach the cells.
 - Transfer the cell suspension to a counting tube.
 - Measure the radioactivity in a gamma counter.
- Data Analysis:
 - Calculate the specific uptake by subtracting the radioactivity in the control wells from the total radioactivity.

- Normalize the data to the protein concentration or cell number.

Protocol for Quantification of Intracellular Methylcobalamin by HPLC

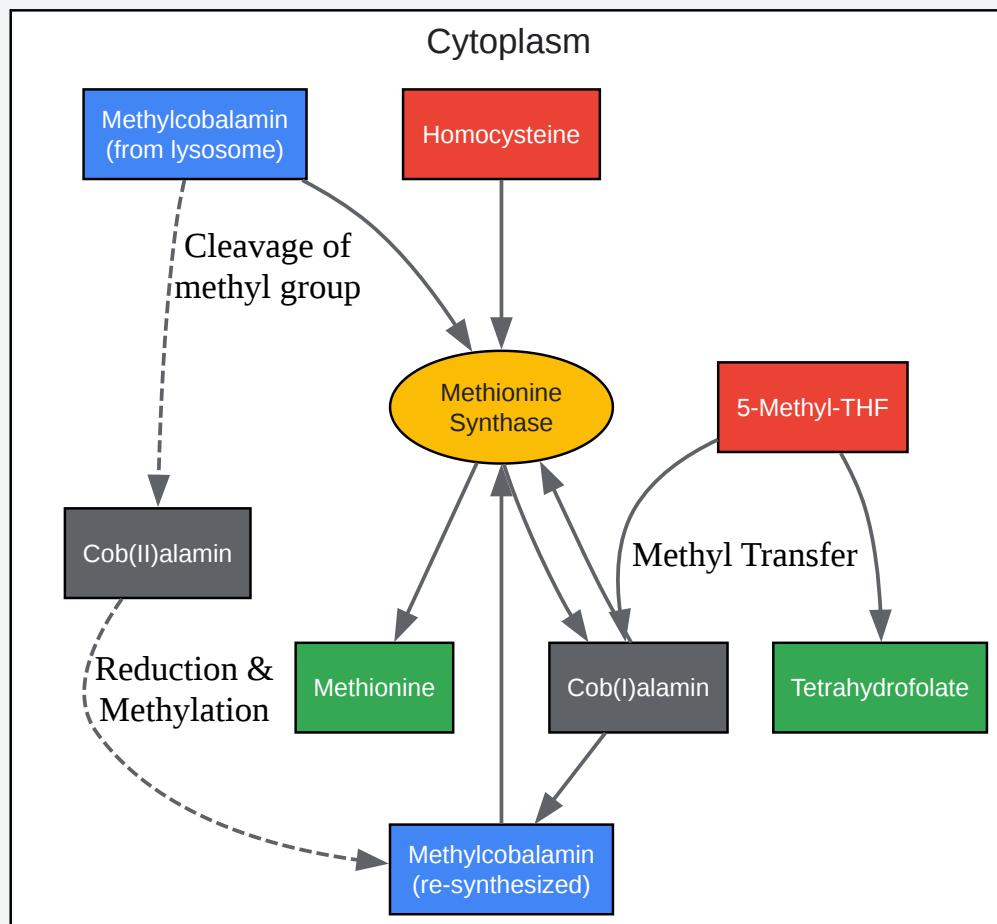
This protocol is a generalized procedure based on established HPLC methods for cobalamin analysis.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:


- Cultured cells or tissue samples
- Homogenization buffer (e.g., ammonium acetate buffer, pH 4.6)
- Ethanol
- Centrifuge
- HPLC system with a C18 reverse-phase column and a UV-Vis or DAD detector
- Mobile phase (e.g., a gradient of methanol and potassium dihydrogen phosphate buffer)
- Methylcobalamin standard
- Syringe filters (0.22 µm)

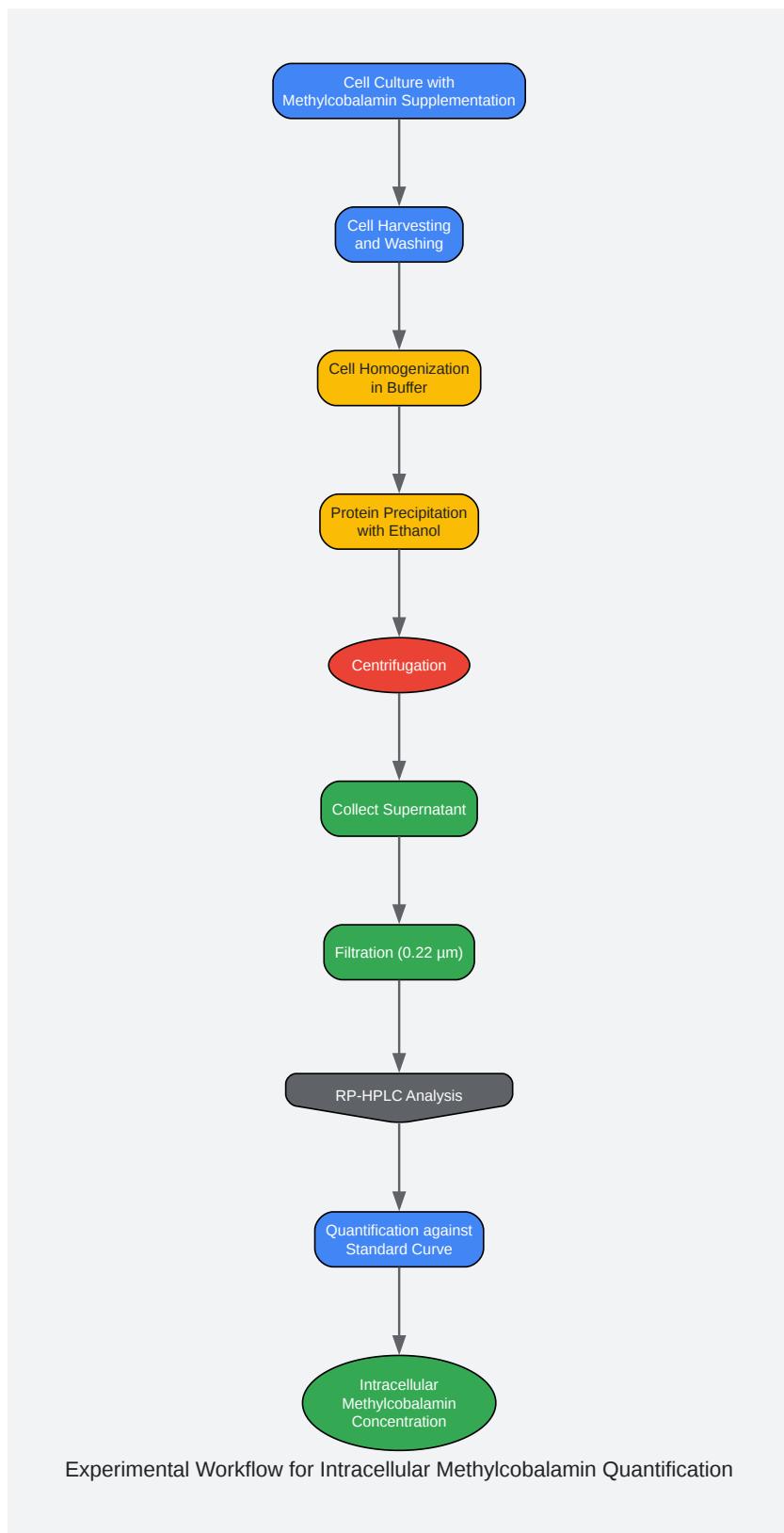
Procedure:

- Sample Preparation (Cell Lysate):
 - Harvest cultured cells and wash them with PBS.
 - Resuspend the cell pellet in homogenization buffer.
 - Homogenize the cells using a sonicator or by freeze-thawing.
 - Add ethanol to a final concentration of 60% to precipitate proteins.
 - Incubate at 70°C for 10 minutes.[\[4\]](#)


- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Collect the supernatant and filter it through a 0.22 µm syringe filter.
- HPLC Analysis:
 - Inject the filtered supernatant onto the HPLC system.
 - Elute the cobalamins using the specified mobile phase gradient.
 - Detect the eluting compounds at a wavelength of approximately 353 nm for methylcobalamin.^[9]
- Quantification:
 - Prepare a standard curve by injecting known concentrations of a methylcobalamin standard.
 - Calculate the concentration of methylcobalamin in the samples by comparing their peak areas to the standard curve.

Mandatory Visualizations

[Click to download full resolution via product page](#)


Caption: Cellular uptake of methylcobalamin via receptor-mediated endocytosis.

Intracellular Metabolism of Methylcobalamin

[Click to download full resolution via product page](#)

Caption: The central role of methylcobalamin in the methionine cycle.

[Click to download full resolution via product page](#)

Caption: Workflow for quantifying intracellular methylcobalamin by HPLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparative Bioavailability and Utilization of Particular Forms of B12 Supplements With Potential to Mitigate B12-related Genetic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of transcobalamin recognition by human CD320 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Uptake of Cobalamin: Transcobalamin and the TCblR/CD320 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low methylcobalamin in liver tissues is an artifact as shown by a revised extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of cobalamin derivatives on in vitro enzymatic DNA methylation: methylcobalamin can act as a methyl donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin B₁₂ and derivatives--In vitro permeation studies across Caco-2 cell monolayers and freshly excised rat intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular and Tissue Levels of Vitamin B12 in Hepatocytes Are Modulated by CD320 Receptor and TCN2 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journalwjbphs.com [journalwjbphs.com]
- 10. saspublishers.com [saspublishers.com]
- 11. Stability indicating RP-HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Cellular Uptake and Intracellular Metabolism of Methylcobalamin Hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15546280#cellular-uptake-and-intracellular-metabolism-of-methylcobalamin-hydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com